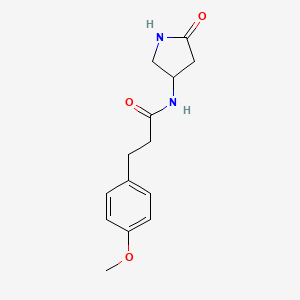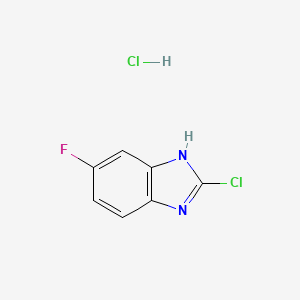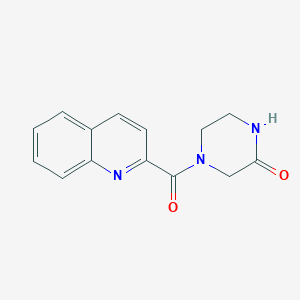
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide is an organic compound that features a methoxyphenyl group and a pyrrolidinone moiety
Méthodes De Préparation
The synthesis of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-pyrrolidinone.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-pyrrolidinone to form an intermediate.
Amidation: The intermediate is then subjected to amidation to yield the final product, this compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the pyrrolidinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can be compared with similar compounds such as:
3-(4-hydroxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
3-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)propanamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-5-2-10(3-6-12)4-7-13(17)16-11-8-14(18)15-9-11/h2-3,5-6,11H,4,7-9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIGVPAFSDWHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methoxy)amine](/img/structure/B2645590.png)
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2645592.png)

![N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2645594.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2645596.png)





![({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane](/img/structure/B2645609.png)
![1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2645610.png)
![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)
